(2R*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E)-7-nonadien-6-onyl]furo[3,2-c]coumarin
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Overview
Description
(2R*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E)-7-nonadien-6-onyl]furo[3,2-c]coumarin is a furanocoumarin that is 2,3-dihydrofuro[3,2-c]coumarin substituted by a hydroxy group at position 7, methyl groups at positions 2 and 3 (relatively trans configuration) and a 4,8-dimethyl-3(E)-7-nonadien-6-onyl moiety at position 2. Isolated from the roots of Ferula fukanensis, it exhibits inhibitory effect on the production of nitric oxide (NO). It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a furanocoumarin, a ketone, a member of phenols and a sesquiterpenoid.
Scientific Research Applications
Isolation and Structural Analysis
- This compound has been isolated from the roots of Ferula ferulaeoides and identified as a sesquiterpenoid derivative. Its structure was established through comprehensive spectral analysis, contributing to the understanding of the chemical diversity of plant secondary metabolites (Isaka et al., 2001).
Bioactivity and Potential Therapeutic Applications
- Sesquiterpenoids, including this compound, isolated from Ferula fukanensis have shown inhibitory effects on nitric oxide (NO) production and inducible NO synthase gene expression in murine macrophage-like cells. This indicates potential anti-inflammatory and immunomodulatory properties (Motai & Kitanaka, 2006).
Anticancer Properties
- A sesquiterpene coumarin derivative from Ferula ferulaeoides, similar to the compound , has demonstrated anti-proliferative activities against various cancer cell lines. Specifically, it induced apoptosis in C6 glioma cells through the mitochondria-mediated and death-receptor pathways, also involving endoplasmic reticulum (ER) stress (Zhang et al., 2015).
Properties
Molecular Formula |
C24H28O5 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2R,3R)-2-[(3E)-4,8-dimethyl-6-oxonona-3,7-dienyl]-7-hydroxy-2,3-dimethyl-3H-furo[3,2-c]chromen-4-one |
InChI |
InChI=1S/C24H28O5/c1-14(2)11-18(26)12-15(3)7-6-10-24(5)16(4)21-22(29-24)19-9-8-17(25)13-20(19)28-23(21)27/h7-9,11,13,16,25H,6,10,12H2,1-5H3/b15-7+/t16-,24-/m1/s1 |
InChI Key |
VFFCJVAKVAWFMA-BAFNZYHESA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C3=C(C=C(C=C3)O)OC2=O)O[C@]1(C)CC/C=C(\C)/CC(=O)C=C(C)C |
Canonical SMILES |
CC1C2=C(C3=C(C=C(C=C3)O)OC2=O)OC1(C)CCC=C(C)CC(=O)C=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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